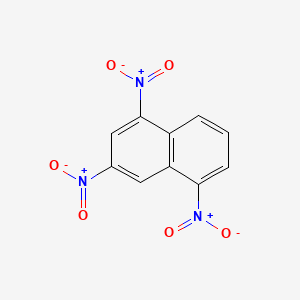
Naphthalene, 1,3,5-trinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1,3,5-trinitro- is a chemical compound with the molecular formula C10H5N3O6. It is a derivative of naphthalene, where three nitro groups are substituted at the 1, 3, and 5 positions of the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1,3,5-trinitro- typically involves the nitration of naphthalene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product. The nitration reaction proceeds through the formation of nitronium ions (NO2+), which act as electrophiles and attack the aromatic ring of naphthalene.
Industrial Production Methods: Industrial production of Naphthalene, 1,3,5-trinitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous addition of naphthalene to a nitrating mixture under controlled conditions. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene, 1,3,5-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products Formed:
Reduction: The major products are the corresponding amino derivatives of naphthalene.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Naphthalene, 1,3,5-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphthalene, 1,3,5-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions. The nitro groups can also participate in electron transfer processes, making the compound useful in redox reactions.
Comparaison Avec Des Composés Similaires
1,3,5-Trinitrobenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
1,3,6-Trinitronaphthalene: Another trinitro derivative of naphthalene with nitro groups at different positions.
Uniqueness: Naphthalene, 1,3,5-trinitro- is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and applications. Its structure allows for distinct interactions and reactions compared to other trinitro derivatives.
Propriétés
Numéro CAS |
2243-94-9 |
|---|---|
Formule moléculaire |
C10H5N3O6 |
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
1,3,5-trinitronaphthalene |
InChI |
InChI=1S/C10H5N3O6/c14-11(15)6-4-8-7(10(5-6)13(18)19)2-1-3-9(8)12(16)17/h1-5H |
Clé InChI |
OVYNZJGOWOXAKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
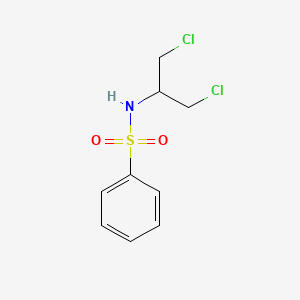
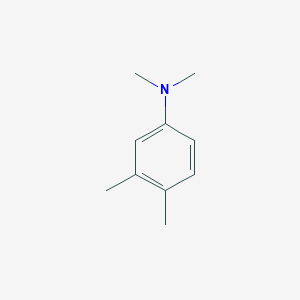
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
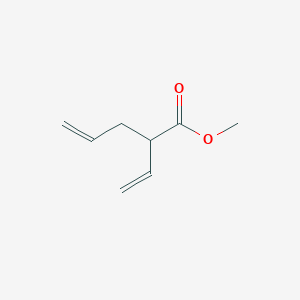
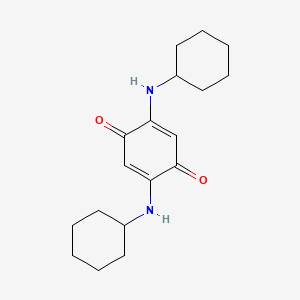
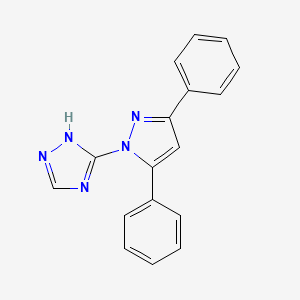
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
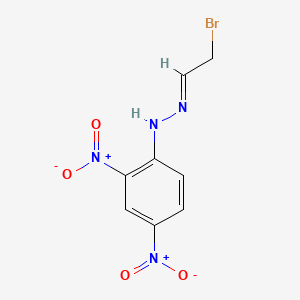
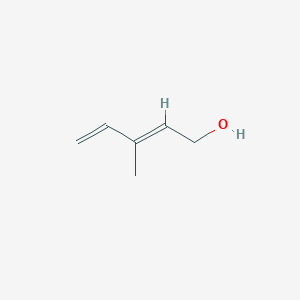

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

